Chymotrypsin Binding Affinity: Meta-Fluoro Substitution Exhibits Distinct KI Profile
In a direct head-to-head comparison using 19F NMR, the inhibition constant (KI) for N-acetyl-m-fluoro-D-phenylalanine (the D-isomer of the target compound) against α-chymotrypsin was determined. This value is distinct from those of its ortho- and para-fluoro isomers, demonstrating that the meta-fluorination position yields a unique binding interaction with the enzyme's active site [1].
| Evidence Dimension | Inhibition constant (KI) against α-chymotrypsin |
|---|---|
| Target Compound Data | N-acetyl-m-fluoro-D-phenylalanine (meta-isomer) KI was determined and is distinct from ortho and para isomers. |
| Comparator Or Baseline | N-acetyl-o-fluoro-D-phenylalanine and N-acetyl-p-fluoro-D-phenylalanine |
| Quantified Difference | Specific KI values were determined by 19F NMR for each isomer, revealing position-dependent binding differences. |
| Conditions | Fourier-transform 19F NMR spectroscopy; enzyme: α-chymotrypsin. |
Why This Matters
This confirms the meta-isomer provides a unique tool for probing enzyme binding pockets in SAR studies where the ortho- or para-isomers would yield different results.
- [1] Knight, H. J., Williams, E. H., & Spotswood, T. M. (1978). 19F nuclear magnetic resonance studies of the interaction of inhibitors with chymotrypsin. N-Acetyl derivatives of fluorophenylalanines. Australian Journal of Chemistry, 31(10), 2187–2193. View Source
